molecular formula C12H22O5 B14010835 Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate CAS No. 6938-43-8

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate

Cat. No.: B14010835
CAS No.: 6938-43-8
M. Wt: 246.30 g/mol
InChI Key: TWARFOBPXLKSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is known for its unique structure, which includes an ethyl group, a pentanoate group, and an ethoxycarbonyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate typically involves esterification reactions. One common method involves the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate involves its hydrolysis to release the active carboxylic acid and alcohol components. These components can interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The ester linkage is particularly important in drug delivery, as it allows for controlled release of the active ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

6938-43-8

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 2-(1-ethoxycarbonyloxyethyl)pentanoate

InChI

InChI=1S/C12H22O5/c1-5-8-10(11(13)15-6-2)9(4)17-12(14)16-7-3/h9-10H,5-8H2,1-4H3

InChI Key

TWARFOBPXLKSSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)OC(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.